molecular formula C16H22N2O3S B2376925 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one CAS No. 2309630-75-7

3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one

Cat. No.: B2376925
CAS No.: 2309630-75-7
M. Wt: 322.42
InChI Key: FDBVUQNONNWJFQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a benzenesulfonyl group and a complex amine system featuring a pyrrolidine-substituted azetidine, a combination seen in biologically active molecules and pharmaceutical intermediates . The benzenesulfonyl moiety is a common pharmacophore found in compounds with diverse biological activities, including some that act as enzyme inhibitors or receptor modulators . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug design for its role as a saturated spacer that can confer conformational rigidity and improve metabolic stability . This specific molecular architecture suggests potential utility as a key intermediate or building block (a synthon) in the synthesis of more complex target compounds for high-throughput screening libraries or drug development programs . It is strictly intended for use in laboratory research to investigate its physicochemical properties, reactivity, and potential biological interactions in controlled in vitro settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment within a properly equipped laboratory environment.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(18-12-14(13-18)17-9-4-5-10-17)8-11-22(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVUQNONNWJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the azetidinyl intermediate, which is then reacted with a benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the benzenesulfonyl group.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: Yields for benzylamino-substituted analogs (e.g., 1c, 1d) range from 41% to 69%, influenced by steric hindrance from aromatic groups . Microwave-assisted synthesis (e.g., AAP-1) improves efficiency compared to conventional methods .
  • Physical Properties: Bulky substituents like naphthalen-2-yl (1d) increase melting points, while flexible groups (e.g., benzylamino) favor liquid states .

Table 2: Bioactivity of Selected Propan-1-one Derivatives

Compound Name Bioactivity Profile Mechanism/Notes References
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) Potential genotoxicity Negative in bacterial reverse mutation assays
AAP-1 to AAP-10 Antimicrobial (MIC: 2–16 µg/mL) Thiazolidin-3-yl enhances membrane disruption
Hesperetin dihydrochalcone derivatives Antioxidant, flavoring agents Glucoside substitution improves solubility

Key Observations :

  • Toxicity: Hydroxyphenyl-pyridyl analogs (No. 2158–2160) exhibit genotoxicity concerns despite negative Ames tests, underscoring the need for comprehensive toxicity profiling for sulfonyl- or amine-substituted derivatives .
  • Antimicrobial Activity : Thiazolidin-3-yl-substituted propan-1-ones (AAP-1 to AAP-10) show potent activity against bacteria and fungi, suggesting that nitrogen-containing heterocycles (e.g., pyrrolidin-1-ylazetidin-1-yl) in the target compound may confer similar benefits .

Physicochemical and Structural Insights

  • Electron-Withdrawing vs.
  • Solubility : Pyrrolidin-1-ylazetidin-1-yl’s bicyclic amine could enhance water solubility relative to purely aromatic analogs (e.g., 1c, 1d), akin to thiazolidin-3-yl in AAP-1 .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify benzenesulfonyl (δ 7.5–8.0 ppm for aromatic protons) and azetidine-pyrrolidine (δ 3.0–4.0 ppm for N–CH2_2) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • HPLC : Retention time and peak symmetry assess purity (>95% recommended for biological assays) .

How can computational chemistry predict the compound's interaction with biological targets, such as enzymes or receptors?

Q. Advanced

  • Docking simulations : Tools like AutoDock Vina model binding affinities to active sites (e.g., kinase domains) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
  • ADMET prediction : Software like SwissADME estimates bioavailability and toxicity .

What are the recommended storage conditions to ensure the compound's stability over extended periods?

Q. Basic

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Desiccants : Use silica gel to minimize hydrolysis of sulfonyl groups .
  • Inert atmosphere : For long-term storage (>6 months), purge vials with nitrogen .

What strategies can mitigate batch-to-batch variability in the synthesis of this compound, especially regarding impurities?

Q. Advanced

  • Design of Experiments (DoE) : Optimize variables (e.g., temperature, stoichiometry) via factorial design .
  • In-line analytics : ReactIR monitors intermediate formation in real time .
  • Purification : Flash chromatography with gradient elution removes byproducts (e.g., unreacted azetidine precursors) .

Which spectroscopic methods are critical for characterizing the benzenesulfonyl and pyrrolidinylazetidine groups?

Q. Basic

  • Infrared (IR) spectroscopy : Sulfonyl S=O stretches appear at 1150–1300 cm1^{-1}; azetidine C–N bonds show peaks at 1020–1100 cm1^{-1} .
  • 1^1H NMR coupling constants : Azetidine protons exhibit distinct splitting patterns (e.g., J = 6–8 Hz for adjacent CH2_2 groups) .

How does the compound's conformational flexibility impact its pharmacokinetic properties in in vitro assays?

Q. Advanced

  • Rotatable bond analysis : The azetidine-pyrrolidine junction restricts flexibility, potentially reducing metabolic clearance .
  • Membrane permeability : LogP calculations (e.g., using ChemAxon) predict passive diffusion through lipid bilayers .
  • CYP450 inhibition assays : Test metabolism stability using human liver microsomes to identify labile sites .

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